molecular formula C20H23BrOS B14271253 4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol CAS No. 184945-39-9

4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol

Cat. No.: B14271253
CAS No.: 184945-39-9
M. Wt: 391.4 g/mol
InChI Key: NZANOIXHZPZGKK-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol, often referred to as BETBTP , belongs to the class of phenolic compounds. Its chemical structure features a phenol ring substituted with tert-butyl groups and a bromine atom, along with an ethynyl group attached to a thiophene ring. The compound’s unique structure contributes to its intriguing properties.

Preparation Methods

Synthetic Routes::

    Electrophilic Aromatic Bromination:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: BETBTP can undergo oxidation reactions, converting the phenolic hydroxyl group to a quinone or other oxidized forms.

    Reduction: Reduction of the triple bond in the ethynyl group can yield saturated derivatives.

    Substitution: The bromine atom can participate in substitution reactions.

Common Reagents and Conditions::

    Bromination: Bromine or NBS in an organic solvent (e.g., chloroform).

    Sonogashira Coupling: Palladium catalyst, copper iodide, and base (e.g., triethylamine).

Major Products::
  • The primary product is BETBTP itself, but derivatives resulting from further reactions may also be obtained.

Scientific Research Applications

BETBTP finds applications in various fields:

    Chemistry: As a building block for designing new ligands, catalysts, and functional materials.

    Biology: Studied for its potential as an antioxidant or anti-inflammatory agent.

    Medicine: Investigated for its role in cancer therapy due to its interactions with cellular pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

  • BETBTP’s mechanism of action depends on its specific application.
  • In biological systems, it may modulate signaling pathways or interact with enzymes.
  • Further research is needed to elucidate its precise molecular targets.

Comparison with Similar Compounds

  • BETBTP’s uniqueness lies in its combination of phenolic, ethynyl, and thiophene moieties.
  • Similar compounds include other phenolic derivatives, but few possess this exact structure.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

CAS No.

184945-39-9

Molecular Formula

C20H23BrOS

Molecular Weight

391.4 g/mol

IUPAC Name

4-(5-bromo-2-ethynylthiophen-3-yl)-2,6-ditert-butylphenol

InChI

InChI=1S/C20H23BrOS/c1-8-16-13(11-17(21)23-16)12-9-14(19(2,3)4)18(22)15(10-12)20(5,6)7/h1,9-11,22H,2-7H3

InChI Key

NZANOIXHZPZGKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=C2)Br)C#C

Origin of Product

United States

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